Ethyl 3-amino-5-fluoropyridine-2-acetate
Description
Ethyl 3-amino-5-fluoropyridine-2-acetate is a pyridine derivative featuring a fluorine atom at the 5-position and an amino group at the 3-position of the pyridine ring, with an ethyl acetate moiety at the 2-position.
Properties
Molecular Formula |
C9H11FN2O2 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl 2-(3-amino-5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4,11H2,1H3 |
InChI Key |
BZENHVLALLOMMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(3-Bromo-5-Fluoropyridin-2-yl)acetate ( )
- Structure: Shares the ethyl acetate group at the pyridine 2-position and a fluorine atom at the 5-position. However, the 3-position is substituted with bromine instead of an amino group.
- Key Differences: Bromine’s electronegativity and larger atomic radius compared to the amino group alter steric and electronic properties. The bromo substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the target compound may participate in hydrogen bonding or serve as a directing group in synthesis.
- Molecular Formula: C₉H₉BrFNO₂ (Molar Mass: 262.08 g/mol).
(E)-Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)acrylate ( )
- Amino at the 2-position (vs. 3-position in the target compound) alters electronic distribution and hydrogen-bonding interactions.
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate ( )
- Structure : A pyrimidine derivative with a thietane-3-yloxy group at the 4-position and a methyl group at the 6-position. The ethyl acetate moiety is linked via a thioether.
- Key Differences :
- Pyrimidine core (vs. pyridine) increases nitrogen content, affecting basicity and solubility.
- Thioether and thietane groups introduce sulfur, which may influence metabolic stability or metal-binding properties.
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 3-amino-5-fluoropyridine-2-acetate | C₉H₁₁FN₂O₂* | ~226.20* | 3-NH₂, 5-F, 2-CH₂COOEt |
| Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate | C₉H₉BrFNO₂ | 262.08 | 3-Br, 5-F, 2-CH₂COOEt |
| (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate | C₉H₁₀FN₂O₂* | ~208.19* | 2-NH₂, 5-F, 3-CH₂CHCOOCH₃ |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₂H₁₇N₂O₂S₂* | 309.40* | 4-thietan-3-yloxy, 6-CH₃, 2-S-CH₂COOEt |
*Estimated values based on structural analysis where direct data were unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
